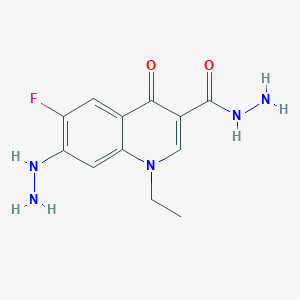
1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide is a synthetic organic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, fluoro, hydrazinyl, and carbohydrazide groups
科学的研究の応用
1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains. Its unique structure allows for interactions with bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial replication.
Material Science: The compound’s ability to form stable complexes with metal ions makes it useful in the development of novel materials with specific electronic or magnetic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced polymers and coatings.
作用機序
Safety and Hazards
将来の方向性
準備方法
The synthesis of 1-ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The ethyl and fluoro groups are introduced via electrophilic substitution reactions. The hydrazinyl group is added through nucleophilic substitution, typically using hydrazine hydrate.
Carbohydrazide Formation: The final step involves the reaction of the intermediate compound with carbohydrazide under reflux conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide can be compared with other quinolone derivatives, such as:
Norfloxacin: Similar in structure but lacks the hydrazinyl and carbohydrazide groups. Norfloxacin is a well-known antibiotic used to treat bacterial infections.
Ciprofloxacin: Another quinolone derivative with a similar core structure but different substituents. Ciprofloxacin is widely used for its broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties, making it effective against a broader range of bacterial infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other quinolone derivatives.
特性
IUPAC Name |
1-ethyl-6-fluoro-7-hydrazinyl-4-oxoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O2/c1-2-18-5-7(12(20)17-15)11(19)6-3-8(13)9(16-14)4-10(6)18/h3-5,16H,2,14-15H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFCNHFFYJFNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)NN)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)
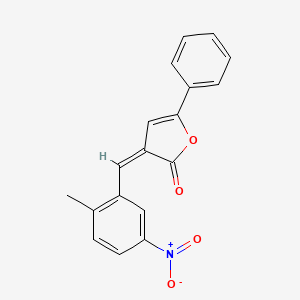
![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)
![(NE)-N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5521282.png)

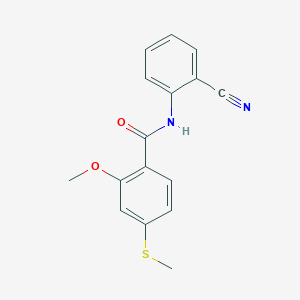
![2-{2-[phenyl(phenyldiazenyl)methylene]hydrazino}benzoic acid](/img/structure/B5521312.png)
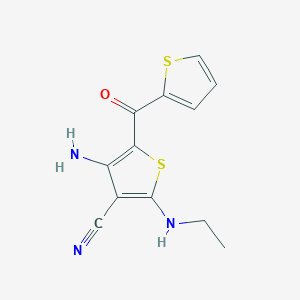
![2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5521320.png)

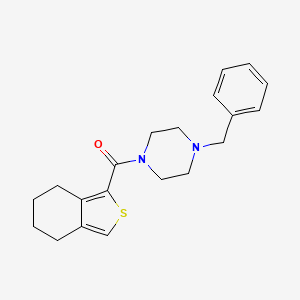
![2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one](/img/structure/B5521334.png)
![[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B5521335.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)
